Rubiflavin

Description

Historical Context of Rubiflavin Discovery and Initial Characterization

The history of this compound's discovery and initial characterization is intertwined with the broader search for new antibiotics and antitumor agents from natural sources. Early research in the mid-20th century led to the isolation and preliminary understanding of this compound. Studies in the 1960s and 1970s contributed to its identification and characterization, including investigations into its interaction with deoxyribonucleic acid (DNA). medkoo.com

Taxonomic Origin and Distribution of this compound-Producing Organisms

This compound is a natural product primarily isolated from specific microorganisms. Its production is linked to certain bacterial genera known for their prolific synthesis of bioactive compounds.

Streptomyces species are well-established as significant producers of a wide variety of natural products, including many antibiotics and antitumor agents. nih.govmdpi.com this compound is prominently associated with this genus. Various Streptomyces strains have been identified as producers of this compound and its derivatives. For instance, Streptomyces sp. W2061 has been studied for its production of rubiflavins, including novel derivatives like this compound G. nih.govresearchgate.net The ability of Streptomyces to produce such complex molecules highlights their importance in natural product chemistry.

Chemical Classification within Natural Product Chemistry: The Pluramycin Family and Angucycline Compounds

This compound's chemical structure places it within specific classifications within natural product chemistry. It is a member of the pluramycin family, which in turn belongs to the larger group of angucycline compounds. nih.govresearchgate.netfishersci.comresearchgate.netfrontiersin.org

Angucyclines are a class of aromatic polyketides characterized by benz[a]anthraquinone derivatives. fishersci.com They are known for exhibiting a range of biological activities, including antibacterial and antitumor properties. fishersci.com The pluramycin family, as a subgroup of angucyclines, is structurally characterized by a γ-pyrone angucycline backbone adorned with two aminoglycoside sugar moieties linked by a carbon-carbon bond. nih.govresearchgate.netresearchgate.net This distinct structural feature contributes to their biological interactions, such as DNA alkylation. wikipedia.org this compound shares this core structural motif with other members of the pluramycin family, such as kidamycin (B1673636) and hedamycin (B78663). nih.govresearchgate.netwikipedia.orgwikipedia.org

The biosynthesis of angucycline polyketides, including the pluramycin family, typically involves type II polyketide synthases (PKSs). frontiersin.org Research into the biosynthetic pathways, such as those in Streptomyces sp. W2061, helps to understand how these complex molecules are assembled. frontiersin.org

Table 1: Chemical Classification of this compound

| Classification Level | Group/Family | Key Structural Feature |

| Super Class | Polyketides | Derived from acetate (B1210297)/malonate units |

| Main Class | Angucyclines | Benz[a]anthraquinone derivatives |

| Family | Pluramycin Family | γ-pyrone angucycline with C-glycosylated amino sugars |

| Compound | This compound | Specific structure within Pluramycin family |

This compound's position within these classifications underscores its nature as a complex natural product with a defined structural basis for its observed biological activities.

Structure

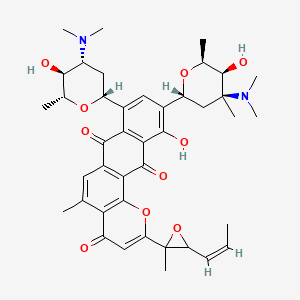

2D Structure

Properties

CAS No. |

11016-71-0 |

|---|---|

Molecular Formula |

C41H50N2O10 |

Molecular Weight |

730.8 g/mol |

IUPAC Name |

10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-[(Z)-prop-1-enyl]oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione |

InChI |

InChI=1S/C41H50N2O10/c1-11-12-28-41(6,53-28)29-16-25(44)30-18(2)13-23-32(38(30)52-29)37(48)33-31(36(23)47)21(26-15-24(42(7)8)34(45)19(3)50-26)14-22(35(33)46)27-17-40(5,43(9)10)39(49)20(4)51-27/h11-14,16,19-20,24,26-28,34,39,45-46,49H,15,17H2,1-10H3/b12-11-/t19-,20+,24-,26-,27-,28?,34-,39-,40+,41?/m1/s1 |

InChI Key |

MWOCAJJNPFWEJP-QZPTXFEZSA-N |

SMILES |

CC=CC1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5C6CC(C(C(O6)C)O)N(C)C)C7CC(C(C(O7)C)O)(C)N(C)C)O |

Isomeric SMILES |

C/C=C\C1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)N(C)C)[C@H]7C[C@]([C@@H]([C@@H](O7)C)O)(C)N(C)C)O |

Canonical SMILES |

CC=CC1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5C6CC(C(C(O6)C)O)N(C)C)C7CC(C(C(O7)C)O)(C)N(C)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Rubiflavin; B 17476; B-17476; B17476; |

Origin of Product |

United States |

Advanced Methodologies for Rubiflavin Structural Elucidation and Analytical Characterization

Spectroscopic Techniques in Rubiflavin Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the comprehensive structural analysis of organic compounds like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to gain detailed information about the arrangement of atoms within the molecule. 1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information on the types of hydrogen and carbon atoms present and their chemical environments. For instance, the chemical shifts and coupling constants observed in ¹H NMR spectra can indicate the presence of specific proton systems, such as aromatic or aliphatic protons analis.com.my. Similarly, ¹³C NMR provides data on the carbon skeleton of the molecule analis.com.mymdpi.com.

Two-dimensional NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity between atoms and confirming the structural assignments made from 1D data analis.com.my. COSY reveals proton-proton couplings, indicating adjacent protons. HSQC correlates protons with the carbons to which they are directly attached. HMBC provides information about longer-range couplings between protons and carbons across two or three bonds, which is vital for piecing together the molecular framework, especially in complex molecules analis.com.my. Detailed NMR analysis, comparing experimental data with predicted spectra, is essential for accurate structure identity mestrelab.com. Studies on related compounds, such as pluramycin derivatives, highlight the use of exhaustive 1D and 2D NMR analysis for structural characterization researchgate.net.

Mass Spectrometry (MS) Applications in this compound Analysis and Derivative Identification (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS))

Mass Spectrometry (MS) is widely used in the analysis of this compound and the identification of its derivatives. MS provides information about the molecular weight of the compound and its fragments, which can help in confirming the molecular formula and identifying structural subunits. Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry nih.govnih.govwaters.com. This is particularly useful for analyzing complex mixtures containing this compound and its related compounds or degradation products.

LC-MS allows for the separation of different components in a sample before they enter the mass spectrometer, thus enabling the analysis of individual compounds nih.govnih.govwaters.com. The mass spectrometer then detects the separated compounds based on their mass-to-charge ratio (m/z) uni.lu. This technique is highly specific and sensitive, making it suitable for analyzing this compound in various matrices nih.govcabidigitallibrary.org. LC-MS/MS (tandem mass spectrometry) can provide even more detailed structural information by fragmenting the parent ion and analyzing the resulting fragment ions nih.gov. This fragmentation pattern acts as a fingerprint, aiding in the positive identification of this compound and its derivatives gimitec.com. Studies have utilized LC-MS analysis to screen for and identify this compound compounds in crude extracts researchgate.net. UPLC-MS, an ultra-high performance variant of LC-MS, offers faster separation and improved resolution for analyzing compounds like this compound and its degradation products waters.comgimitec.com.

Data obtained from MS analysis typically includes the molecular ion peak, which corresponds to the molecular weight of the compound, and various fragment ions, which provide clues about the compound's structure. Predicted collision cross section (CCS) values can also be obtained from MS data, offering further information about the compound's size and shape in the gas phase uni.lu.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Investigating Free Radical Generation

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically used to study materials with unpaired electrons, such as free radicals jsr.orgbruker.comunibo.it. This makes EPR spectroscopy a valuable tool for investigating the potential generation of free radicals involving this compound.

This compound, being a flavin, can participate in redox reactions and potentially form semiquinone radicals, which contain an unpaired electron. EPR spectroscopy can directly detect these paramagnetic species bruker.comunibo.it. The EPR spectrum provides information about the identity of the free radical and its local environment jsr.orgbruker.comunibo.it. Analysis of the g-factor, a parameter derived from the EPR spectrum, can indicate the nature of the unpaired electron jsr.org. A g-factor close to 2.00 is characteristic of organic free radicals jsr.org. Furthermore, hyperfine structure in the EPR spectrum, arising from the interaction of the unpaired electron with nearby magnetic nuclei, can provide detailed information about the electronic structure of the radical and the atoms in its vicinity jsr.orgunibo.it.

Research has demonstrated that free radicals of this compound can be generated by the action of living cells and that these radicals can have an appreciable lifetime pnas.org. EPR spectroscopy has been used to detect and study these radicals, providing insights into their formation and potential interactions pnas.org. The existence and structure of the EPR signals can be important for understanding the mode of action of compounds like this compound, particularly in biological contexts where free radical mechanisms may be involved pnas.org. Studies on flavoproteins also highlight the use of EPR to investigate flavin radicals and extract information about their electronic state and binding environment nih.gov.

Chromatographic Approaches for Isolation and Purification of this compound and its Analogs

Chromatographic techniques are indispensable for the isolation and purification of this compound from natural sources or synthesis mixtures, as well as for separating it from its analogs and degradation products researchgate.netontosight.ainih.goviipseries.org. These methods exploit the differences in the physical and chemical properties of compounds to achieve separation.

Various chromatographic techniques are employed depending on the scale of purification and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of this compound nih.govcabidigitallibrary.orgjournalwjarr.comnih.gov. Reversed-phase HPLC, often coupled with UV or fluorescence detection, is commonly used for routine analysis and purification cabidigitallibrary.orgjournalwjarr.com. The separation is achieved based on the differential partitioning of this compound and other compounds between a stationary phase (typically non-polar) and a mobile phase (a mixture of polar and non-polar solvents) nih.gov.

Preparative HPLC can be used to isolate larger quantities of pure this compound for further studies iipseries.org. Other chromatographic methods, such as thin-layer chromatography (TLC) and column chromatography, including techniques like DEAE-cellulose chromatography and gel filtration, have also been utilized for the isolation and purification of this compound and related compounds nih.govfortunejournals.comnih.govwdh.ac.id. For instance, affinity chromatography using a lumiflavin-agarose column has been reported for isolating riboflavin-binding proteins, demonstrating the utility of affinity-based separation for molecules interacting with flavins nih.gov.

Chromatographic methods are crucial not only for obtaining pure samples of this compound but also for analyzing its purity and identifying impurities or degradation products. LC-MS, as discussed earlier, combines chromatographic separation with mass spectrometric detection, providing a powerful tool for both analysis and identification of components in complex mixtures researchgate.netnih.govwaters.comgimitec.com.

Data from chromatographic separations are typically presented as chromatograms, showing peaks that correspond to different compounds eluting at different retention times. The area or height of these peaks can be used for quantitative analysis nih.gov.

Diversity and Derivatization of Rubiflavin Compounds

Naturally Occurring Rubiflavin Derivatives

Naturally occurring this compound derivatives are isolated from microbial sources, primarily Streptomyces species. researchgate.netnih.gov These compounds exhibit structural variations that distinguish them from the parent this compound.

This compound G, Photothis compound G, and Photothis compound E

This compound G, photothis compound G, and photothis compound E are novel pluramycin derivatives isolated from Streptomyces sp. W2061. researchgate.netnih.gov These compounds were characterized using spectroscopic methods, including 1D and 2D nuclear magnetic resonance (NMR) analysis and high-resolution electrospray ionization mass spectrometry (HRESIMS). researchgate.net Streptomyces sp. W2061, the source organism, was cultured under phosphate-limiting conditions to enhance the production of these derivatives. researchgate.net

Rubiflavinone C-1

Rubiflavinone C-1 is another derivative found in Streptomyces sp. W2061, the same strain that produces kidamycin (B1673636). frontiersin.orgdntb.gov.ua This compound contains a de-epoxide hedamycin (B78663) aglycone derivative featuring a hexadienyl side chain. frontiersin.org The biosynthesis of rubiflavinone C-1 involves a type I/II hybrid polyketide synthase (PKS) system. frontiersin.org

This compound C1 and its Structurally Modified Forms (e.g., Epoxides, Dihydro, Hydroxylated Derivatives)

While specific detailed research findings on the isolation and characterization of this compound C1 and its epoxide, dihydro, and hydroxylated derivatives were not extensively detailed in the search results, the pluramycin family, to which this compound belongs, is known for such structural modifications. The presence of an epoxide group is noted in the side chain of related compounds like hedamycin. frontiersin.org Structural modifications like epoxidation, reduction (dihydro), and hydroxylation are common in the biosynthesis and metabolism of natural products, leading to a range of related compounds with potentially altered biological activities. The diversity at the C2 position of the angucycline core in pluramycins is closely linked to their biological activity. frontiersin.org

Synthetic Strategies for this compound Derivatives and Analogs

Synthetic approaches complement the isolation of naturally occurring this compound derivatives, allowing for the generation of novel analogs with potentially improved properties.

Chemical Modification Approaches for Structural Diversification

Chemical modification of natural products is a common strategy to generate structural diversity. For this compound and its derivatives, chemical modifications could involve targeted reactions on the angucycline core, the aminoglycoside moieties, or the C2 side chain. While specific detailed chemical synthesis protocols for this compound derivatives were not found within the scope of the search, general chemical transformations such as epoxidation, reduction, oxidation (hydroxylation), and glycosylation could be applied to modify the existing structures of isolated rubiflavins or related pluramycins. The structural complexity of this compound, with its multiple functional groups and stereocenters, presents challenges and opportunities for selective chemical transformations.

Bio-inspired Synthesis of this compound Analogs

Bio-inspired synthesis aims to mimic the enzymatic pathways found in nature to synthesize complex molecules. Understanding the biosynthetic gene clusters (BGCs) responsible for this compound production in Streptomyces species provides a basis for bio-inspired synthesis. The biosynthesis of the angucycline core and the attachment of the sugar moieties are orchestrated by specific enzymes, including polyketide synthases (PKSs) and glycosyltransferases. frontiersin.org Research into the dual acyltransferase system involved in the polyketide chain initiation of related compounds like kidamycinone and rubiflavinone highlights the enzymatic machinery that could be leveraged in bio-inspired synthetic routes. frontiersin.org Manipulating these biosynthetic pathways through genetic engineering of the producing organisms or in vitro enzymatic synthesis could lead to the production of novel this compound analogs.

Biological Activities and Mechanisms of Action of Rubiflavin and Its Derivatives in Vitro Studies

Antimicrobial Activities

The pluramycin family, including rubiflavins, is known to possess antibacterial properties. Early research indicated a link between the binding of rubiflavin to deoxyribonucleic acid and its antibacterial action. wikipedia.org

While a comprehensive, detailed antibacterial spectrum for this compound itself is not extensively detailed in the immediately available in vitro studies, related pluramycins, such as Kidamycin (B1673636) (also known as this compound B), have demonstrated significant efficacy against Gram-positive bacteria. pnas.org this compound A and B, isolated from Saccharopolyspora erythraea, have also been noted to have an antimicrobial spectrum. dntb.gov.ua These findings suggest that this compound and its derivatives likely exert antibacterial effects, particularly against Gram-positive strains, a characteristic shared by other members of the pluramycin group.

A key mechanism underlying the antibacterial activity of this compound involves its interaction with bacterial DNA. Preliminary studies have indicated that this compound preferentially inhibits DNA metabolism and interacts strongly with DNA in vitro. acs.org This strong binding to deoxyribonucleic acid is considered fundamental to its antibacterial effects. wikipedia.org

Antibacterial Spectrum of this compound

Anticancer Activities (In Vitro)

This compound has also been identified as a toxic antitumor antibiotic. In vitro studies have investigated the cytotoxic effects of this compound derivatives on various cancer cell lines.

The cytotoxicity of novel pluramycin derivatives, including photothis compound G, has been evaluated against human breast cancer cell lines, specifically MCF7 and MDA-MB-231. These studies revealed that MDA-MB-231 cells, which are triple-negative breast cancer cells, exhibited greater sensitivity to the active pluramycin compounds compared to MCF7 cells. While specific IC50 values for photothis compound G against these cell lines were not provided in the available snippets, the related compound photokidamycin demonstrated considerable inhibition of both MCF7 and MDA-MB-231 cell growth, with IC50 values of 3.51 µM and 0.66 µM, respectively. This indicates that pluramycin derivatives, including photothis compound G, possess cytotoxic activity against these breast cancer cell lines, with potentially higher potency against the more aggressive MDA-MB-231 line.

The antiproliferative effects of this compound derivatives on cancer cells are closely linked to their molecular interactions, particularly with DNA. The angucycline aglycone portion of the pluramycin structure is known to bind to DNA. This interaction is a significant factor in the mechanism of action of these antitumor antibiotics. acs.org The ability of this compound to interact strongly with and potentially inhibit the metabolism of DNA likely contributes significantly to its observed antiproliferative effects in cancer cell lines. acs.org

Cellular and Molecular Interactions

Interaction of this compound with Deoxyribonucleic Acid (DNA) In Vitro

This compound has been shown to interact strongly with DNA in vitro. Preliminary studies indicated this strong interaction pnas.org. This interaction is considered important to understanding the mode of action of the antibiotic pnas.org. The interaction of this compound with DNA has been studied alongside other compounds known to bind to nucleic acids dntb.gov.ua.

Induction of Free Radical Generation in Biological Systems (e.g., Bacterial Suspensions)

Experiments have demonstrated that free radicals of this compound can be generated by the action of living cells, and these radicals can have an appreciable lifetime, particularly under anaerobic conditions pnas.org. The existence of an electron paramagnetic resonance (EPR) signal in a biological sample provides direct evidence for the presence of free radicals pnas.org. When this compound was added to a suspension of Bacillus megaterium in tris medium at a concentration of 5 µg/ml, an EPR signal of maximum intensity developed in approximately 30 minutes pnas.org. The persistence of this compound radicals for a longer period compared to other compounds like phenazine (B1670421) methosulfate may be attributed to a direct or indirect inactivation of cellular metabolism by the antibiotic, which could render the cell less capable of transferring additional electrons to the antibiotic pnas.org.

The finding that this compound forms free radicals intracellularly and that these may be bound to large molecules points to the possibility that its lethal action could occur after binding to DNA as a free radical pnas.org. While the signal observed in B. megaterium suspensions is reasonably assumed to be due to the this compound radical, the absence of hyperfine structure in the signal is considered highly significant pnas.org. This lack of structure can indicate the extent of binding of the radical to macromolecules pnas.org.

Data on Free Radical Generation by this compound in B. megaterium Suspensions:

| Compound | Concentration (µg/ml) | Time to Maximum Signal Intensity (approx.) | Estimated Electron Spins/ml |

| This compound | 5 | 30 min | 10¹⁴ |

| Phenazine Methosulfate | 2000 | 20 min | 10¹⁴ |

| Streptonigrin | 500 | 30 min | 10¹⁴ |

Note: Data derived from in vitro studies in bacterial suspensions. pnas.org

Effects on DNA Metabolism

Preliminary studies have indicated that this compound preferentially inhibits DNA metabolism pnas.org. This compound is listed among other inhibitors of DNA synthesis that are also effective as bleaching agents in Euglena core.ac.uk. This suggests a link between its effect on DNA metabolism and other cellular processes core.ac.uk. This compound's effects on DNA metabolism are considered important in understanding its mode of action pnas.org.

This compound is categorized as a drug that interacts directly with DNA and generally inhibits DNA and RNA polymerases annualreviews.org. Its selective effect on DNA synthesis compared to RNA synthesis can vary depending on conditions and organisms annualreviews.org.

Biotechnological Approaches for Rubiflavin Production and Engineering

Strain Improvement for Enhanced Rubiflavin Production

Strain improvement is a fundamental aspect of increasing riboflavin (B1680620) yield in microbial fermentation. Historically, this involved classical selection methods nih.gov. Modern approaches integrate biological, genetic, and bioinformatics techniques frontiersin.org. Strategies include random mutagenesis induced by chemical exposure and UV irradiation, as well as targeted genetic modifications like deletions, insertions, or substitutions frontiersin.org. Optimization of fermentation conditions, including medium components and their concentrations, also plays a crucial role in enhancing riboflavin accumulation frontiersin.orgbiotechnology.kiev.ua. For instance, optimizing glucose concentration, temperature, and pH has been shown to significantly increase riboflavin accumulation in the culture fluid biotechnology.kiev.ua.

Specific examples of strain improvement include the development of Bacillus subtilis mutants resistant to substances like 2-deoxyglucose, iron, or purine (B94841) analogs, which has led to increased production frontiersin.org. In Candida famata, resistance to 2-deoxyglucose, iron, and tubercidin (B1682034) resulted in riboflavin production of up to 20 g/L frontiersin.org. Supplementation with precursors like glycine (B1666218) and hypoxanthine, which are involved in GTP synthesis, has also improved riboflavin yield in Ashbya gossypii frontiersin.org.

Metabolic Engineering Strategies for Optimizing this compound Biosynthesis

Metabolic engineering is a powerful tool used to modify microbial strains at a genetic level to enhance the production of target compounds like riboflavin nih.govnih.govmdpi.com. This involves manipulating the complex network of biochemical reactions within an organism to channel metabolic flux towards riboflavin synthesis.

The riboflavin biosynthetic pathway primarily starts with guanosine (B1672433) 5′-triphosphate (GTP) and D-ribulose 5-phosphate (Ru5P) nih.govfrontiersin.orgnih.govfrontiersin.orgnih.govengineering.org.cn. This pathway involves several enzymatic steps catalyzed by enzymes typically encoded by rib genes frontiersin.org.

Genetic Manipulation of Biosynthetic Pathways

Genetic manipulation of the riboflavin biosynthetic pathway involves altering the genes responsible for the enzymes and regulatory elements within the pathway researchgate.net. This can include modifying the expression levels of genes, introducing genes from other organisms, or deleting genes that encode competing pathways or negative regulators frontiersin.orgnih.govfrontiersin.org.

The rib operon, containing the genes for riboflavin synthesis, is a primary target for genetic manipulation engineering.org.cnresearchgate.net. In Bacillus subtilis, the rib operon structure and gene order can differ from the enzymatic reaction sequence engineering.org.cn. Overexpression of the riboflavin operon-related genes has been shown to improve riboflavin production in B. subtilis researchgate.net.

The biosynthesis of riboflavin involves several key enzymes: GTP cyclohydrolase II, 3,4-dihydroxy-2-butanone-4-phosphate synthase, bifunctional deaminase/reductase, riboflavin synthase, and 6,7-dimethyl-8-ribityllumazine (B135004) synthase frontiersin.orgfrontiersin.orgnih.gov. Genes encoding these enzymes, such as ribA, ribB, ribD, ribE, and ribC in Escherichia coli, have been targets for genetic manipulation frontiersin.org.

Increasing the supply of precursor molecules, such as GTP and Ru5P, is a common strategy in metabolic engineering nih.govfrontiersin.org. Genetic manipulation can be used to enhance pathways that produce these precursors, such as the pentose (B10789219) phosphate (B84403) pathway for Ru5P and the purine biosynthesis pathway for GTP nih.govfrontiersin.orgnih.gov. Overexpressing genes involved in purine biosynthesis, such as purFMNHD, can increase GTP levels researchgate.net. Similarly, enhancing the pentose phosphate pathway can improve Ru5P supply nih.gov.

Overexpression of Key Enzymes or Regulatory Genes

Overexpression of key enzymes or regulatory genes involved in riboflavin biosynthesis is a widely used strategy to increase production nih.govfrontiersin.orgresearchgate.net. By increasing the amount of a specific enzyme, the rate of the reaction it catalyzes can be accelerated, thereby pushing the metabolic flux towards riboflavin synthesis.

In Escherichia coli, overexpression of the ribA, ribB, ribC, ribD, and ribE genes led to a significant increase in riboflavin production frontiersin.org. Further overexpression of zwf, a gene involved in the pentose phosphate pathway, in a strain already overexpressing the rib genes, resulted in a further increase in riboflavin levels frontiersin.org.

The FMN riboswitch is a regulatory element that can repress the transcription of rib genes in bacteria in response to elevated FMN levels frontiersin.orgnih.govnih.govfrontiersin.orgnih.gov. Deletion of the FMN riboswitch can lead to increased transcript levels of rib genes, such as ribB, and consequently enhance riboflavin production frontiersin.orgnih.gov. For example, deleting the FMN riboswitch in an E. coli strain overexpressing rib genes and zwf resulted in a substantial increase in riboflavin accumulation frontiersin.orgnih.gov.

Overexpression of the bifunctional enzyme RibA, which has GTP cyclohydrolase II and 3,4-dihydroxy phosphobutanone synthase activities, has been identified as a rate-limiting step in the riboflavin synthesis pathway in Bacillus subtilis mdpi.comengineering.org.cn. Integration of intact ribA in a B. subtilis strain increased riboflavin production mdpi.com.

Research findings often demonstrate the quantitative impact of gene overexpression. For instance, in one study, overexpressing five key rib genes in E. coli BL21 resulted in a riboflavin accumulation of 182.65 ± 9.04 mg/l. Subsequent overexpression of zwf in this strain increased production to 319.01 ± 20.65 mg/l. Deletion of the FMN riboswitch in a strain with rib gene and zwf overexpression further boosted production to 437.58 ± 14.36 mg/l frontiersin.orgnih.gov.

| Strain Modification | Riboflavin Titer (mg/l) | Increase (%) |

| E. coli BL21 + pET-AE (ribA, ribB, ribC, ribD, ribE) | 182.65 ± 9.04 | - |

| E. coli BL21 + pET-AE + pAC-Z (zwf) | 319.01 ± 20.65 | 74.66 |

| E. coli BL21 ΔFMN riboswitch + pET-AE + pAC-Z | 437.58 ± 14.36 | 37.17 |

Note: Data extracted from search result frontiersin.orgnih.gov. Increase calculated relative to the previous strain modification step shown in the table.

Applications of Synthetic Biology in this compound Production

Synthetic biology approaches are increasingly being applied to the production of valuable compounds, including riboflavin researchgate.netnih.gov. This field involves the design and construction of new biological parts, devices, and systems, or the re-design of existing, natural biological systems for useful purposes researchgate.net. In the context of riboflavin production, synthetic biology can be used to create microbial cell factories with optimized metabolic pathways and regulatory networks for high-yield production nih.gov.

Synthetic biology strategies can include the construction of artificial operons or pathways, the development of sophisticated genetic circuits to control gene expression, and the engineering of transport systems for efficient product excretion nih.govnih.govresearchgate.net. For example, strengthening the expression level of integrated genes on the genome is crucial for consistently expressing key enzymes in microbial cell factories for efficient bioproduction in synthetic biology researchgate.net. Chromosomal multi-copy genes can offer increased stability of expression level and diminish the metabolic burden compared to plasmid-based expression researchgate.net.

Future Research Directions and Translational Perspectives for Rubiflavin

Unexplored Biosynthetic Avenues and Novel Pathways

Understanding the complete biosynthetic pathway of Rubiflavin is crucial for future research and potential biotechnological applications. While the pluramycin family originates from Streptomyces species, the specific enzymatic steps and regulatory mechanisms involved in this compound biosynthesis are not yet fully elucidated. Future research should focus on identifying the genes and enzymes responsible for each transformation in the pathway, particularly the formation of the angucycline backbone and the attachment and modification of the unique aminoglycoside moieties. Techniques such as genome mining of this compound-producing Streptomyces strains, coupled with gene knockout and overexpression studies, could help to identify novel biosynthetic enzymes and pathways. Investigating the role of regulatory elements, such as transcription factors and signaling molecules (e.g., γ-butyrolactones), in controlling this compound production could also reveal strategies for enhancing yields or manipulating the pathway to produce novel derivatives. mdpi.commdpi.com Comparative genomic studies with other pluramycin-producing strains might uncover variations in biosynthetic gene clusters, suggesting alternative or分支 pathways that could be explored.

Discovery and Characterization of Novel this compound Analogs

The discovery and characterization of novel this compound analogs represent a significant area for future research. Natural variations in the biosynthetic machinery of different Streptomyces strains can lead to the production of structurally diverse pluramycin derivatives. researchgate.netnih.govresearchgate.net Future efforts should involve the screening of a wider range of actinomycetes from diverse ecological niches, including marine environments, which are known sources of novel bioactive compounds. researchgate.netresearchgate.netmdpi.commdpi.com Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, are essential for the rapid identification and structural elucidation of these new analogs. researchgate.netresearchgate.net Furthermore, synthetic biology approaches can be employed to generate "unnatural" analogs by modifying known biosynthetic genes or introducing genes from other pathways into this compound-producing strains. ksbb.or.kr Characterizing the biological activities of these novel analogs is critical to identify compounds with improved potency, altered specificity, or reduced toxicity compared to the parent compound.

Advanced Mechanistic Elucidation of Biological Activities

While this compound and related pluramycins have shown biological activities, a more advanced and detailed understanding of their mechanisms of action is needed. Future research should employ a combination of biochemical, cellular, and structural biology techniques to precisely identify the molecular targets of this compound within cells. This could involve pull-down assays, affinity chromatography, and cryo-electron microscopy or X-ray crystallography to visualize the interaction of this compound with its target molecules. researchgate.net For instance, if this compound exhibits anticancer activity, understanding its specific interactions with DNA, enzymes involved in DNA replication or repair, or signaling pathways crucial for cancer cell survival is paramount. researchgate.netresearchgate.netwikipedia.org Similarly, for antibacterial activity, identifying how this compound disrupts bacterial processes like protein synthesis or cell wall biosynthesis is essential. wikipedia.org Advanced mechanistic studies will not only illuminate how this compound exerts its effects but also provide a rational basis for the design and development of more potent and selective analogs.

Potential for Development of New Biotechnological Platforms for this compound Production

The complex structure of this compound makes its chemical synthesis challenging and potentially cost-prohibitive for large-scale production. ksbb.or.kr This highlights the significant potential for developing new and improved biotechnological platforms for its production. Current industrial production of some related compounds, like riboflavin (B1680620) (Vitamin B2), relies heavily on microbial fermentation using engineered strains of Bacillus subtilis and Ashbya gossypii. researchgate.netsrce.hrfrontiersin.orgnih.govnih.gov Future research could focus on applying similar metabolic engineering and synthetic biology strategies to this compound production in its native Streptomyces hosts or heterologous expression systems. This might involve optimizing fermentation conditions, enhancing the expression of biosynthetic genes, diverting metabolic flux towards this compound production, and minimizing the formation of byproducts. researchgate.netsrce.hrfrontiersin.orgnih.govnih.gov Exploring alternative microbial hosts with desirable growth characteristics or the ability to handle complex metabolic pathways could also be beneficial. ksbb.or.kr The development of efficient and cost-effective biotechnological platforms is crucial for the potential translational application of this compound and its analogs as therapeutic agents.

Q & A

Q. What established protocols ensure high-purity synthesis of Rubiflavin, and how can researchers validate these methods?

Methodological Answer:

- Use stepwise organic synthesis protocols (e.g., Friedel-Crafts acylation or glycosylation for flavonoid derivatives) with purification via column chromatography or recrystallization.

- Validate purity using HPLC (≥95% purity threshold) and structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS). Include comparative data from triplicate runs to ensure reproducibility .

Example Validation Table :

| Synthesis Method | Yield (%) | Purity (HPLC) | Key Spectral Peaks (NMR) |

|---|---|---|---|

| Method A | 68 | 96% | δ 7.2 (aromatic H) |

| Method B | 72 | 98% | δ 4.5 (glycosidic H) |

Q. Which spectroscopic techniques are most reliable for confirming this compound’s molecular structure?

Methodological Answer:

- Combine UV-Vis (for conjugated system analysis), IR (functional group identification), and 2D NMR (COSY, HSQC) for stereochemical resolution.

- Cross-reference spectral data with computational predictions (DFT-based IR/NMR simulations) to address ambiguities in peak assignments .

Q. What in vitro assays are suitable for preliminary assessment of this compound’s bioactivity?

Methodological Answer:

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

- Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.

- Use Arrhenius modeling to predict shelf-life and identify degradation products via LC-MS .

Advanced Research Questions

Q. How can contradictions in this compound’s reported bioactivity across cellular models be resolved?

Methodological Answer:

- Perform systematic meta-analysis of published data, stratifying by cell type, assay protocol, and this compound concentration.

- Validate findings using isogenic cell lines or CRISPR-edited models to isolate genetic variables .

Q. What computational strategies improve this compound’s pharmacokinetic predictions when experimental ADME data are limited?

Methodological Answer:

Q. How can researchers optimize this compound’s solubility without compromising bioactivity?

Methodological Answer:

- Test co-solvents (DMSO/PEG mixtures) or nanoformulations (liposomes, cyclodextrin complexes).

- Monitor solubility via dynamic light scattering (DLS) and validate bioactivity in parallel assays .

Q. What experimental designs address this compound’s off-target effects in complex biological systems?

Methodological Answer:

- Employ multi-omics approaches (transcriptomics/proteomics) to identify off-target pathways.

- Use knockout animal models or siRNA silencing to confirm mechanistic specificity .

Q. How should contradictory data on this compound’s antioxidant vs. pro-oxidant effects be interpreted?

Methodological Answer:

Q. What methodologies enhance reproducibility in this compound’s in vivo efficacy studies?

Methodological Answer:

- Adopt SPHERE guidelines for animal studies: specify strain, sex, and housing conditions.

- Use randomized block designs and blinded outcome assessments to reduce bias .

Key Considerations for Research Design

-

Data Contradiction Analysis : Employ triangulation (multiple assays/models) to distinguish artifact from true biological variation .

-

Literature Integration : Use tools like Research Rabbit to map this compound’s research landscape and identify understudied mechanisms .

又快有准查文献|一个做文献综述的神仙网站:research rabbit01:21

-

Ethical Reporting : Disclose all synthesis protocols, raw data, and statistical codes in supplementary materials to meet NIH standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.